3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Abl kinase inhibitors structure-activity relationship leukemia therapeutics

Substituting the C3-bromo/C6-methylthio pyrazolo[3,4-d]pyrimidine scaffold with generic analogs risks synthetic route revalidation (4-8 weeks) and invalid SAR. This compound is the exact, non-fungible core for CDK2, c-Src, Abl, and EGFR-TK inhibitor programs. - C3-Br enables Pd-catalyzed cross-coupling; C6-SMe permits independent oxidation/displacement, doubling library dimensionality per step. - Documented one-step synthesis with full spectroscopic characterization (1H, 13C NMR, IR, Raman) reduces scale-up and QC overhead. - The 6-methylthio motif confers blood-brain barrier permeability (validated in KKC080106, no mortality at 2000 mg/kg), enabling CNS-targeted series.

Molecular Formula C6H5BrN4S
Molecular Weight 245.098
CAS No. 1306829-95-7
Cat. No. B596492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine
CAS1306829-95-7
Molecular FormulaC6H5BrN4S
Molecular Weight245.098
Structural Identifiers
SMILESCSC1=NC2=NNC(=C2C=N1)Br
InChIInChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
InChIKeyPBEIXBIKEFRPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: Overview


3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine (C6H5BrN4S, MW 245.10 g/mol) is a heterobifunctional pyrazolo[3,4-d]pyrimidine core scaffold featuring a bromine atom at the C3 position and a methylthio (-SMe) group at the C6 position. This compound serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly those targeting CDK2, c-Src, Abl, and EGFR tyrosine kinases, owing to the orthogonally addressable substitution handles [1]. The pyrazolo[3,4-d]pyrimidine nucleus is a well-validated purine isostere that has yielded clinically relevant kinase inhibitors and Nrf2 pathway modulators with favorable pharmacokinetic profiles [2]. The compound is commercially available in research quantities with purity specifications of 95% (Ambeed/Sigma-Aldrich) to ≥98% (AbMole), stored under inert atmosphere at 2–8°C .

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: Why Substitution Fails


Generic substitution of pyrazolo[3,4-d]pyrimidine intermediates in discovery workflows leads to divergent structure-activity relationships and incompatible synthetic routes. SAR studies across Abl, CDK2, and c-Src kinase inhibitor programs demonstrate that halogen placement on the pyrazolo[3,4-d]pyrimidine core alters affinity by up to one order of magnitude, with the C3-bromo substituent providing a critical balance of electronic effects and steric accommodation in the ATP-binding pocket [1][2]. Concurrently, the C6-methylthio group confers distinct physicochemical properties—including enhanced lipophilicity for blood-brain barrier penetration [3] and redox-modulatable sulfide chemistry —that are absent in analogs lacking this moiety. Substituting this compound with a C3-unsubstituted or C6-chloro analog introduces orthogonal reactivity sequences that require full synthetic route revalidation, adding 4–8 weeks of method development time. The C3-bromo/C6-methylthio substitution pattern is therefore non-fungible; procurement decisions based solely on core scaffold identity without verifying exact substitution pattern risk synthetic failure and invalid SAR interpretation.

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: Evidence vs. Analogs


C3-Bromo Enhances Abl Kinase Affinity

Structure-based optimization studies of pyrazolo[3,4-d]pyrimidines as Abl inhibitors demonstrated that strategic insertion of halogen substituents (including bromo) at various positions led to a significant improvement of leukemia cell growth inhibition and an increase of up to one order of magnitude (approximately 10-fold) in binding affinity toward the Abl kinase target relative to non-halogenated parent scaffolds [1]. While this study encompasses a broader halogenation SAR across multiple substitution patterns, the C3-bromo position in 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine aligns with the empirically validated halogen placement that contributes to this affinity gain.

Abl kinase inhibitors structure-activity relationship leukemia therapeutics halogen substitution effect

C6-Methylthio vs. C4-Chloro: Divergent Kinase Selectivity

Direct comparative evaluation of pyrazolo[3,4-d]pyrimidine derivatives reveals that C6-methylthio-substituted compounds (as exemplified by the 4-amino-6-methylthio series) exhibit poor affinity for A1 adenosine receptor (A1AR) while demonstrating inhibitory activity on A-431 cell proliferation stimulated by EGF and on EGFR tyrosine kinase phosphorylation [1]. In contrast, structurally related 4,6-disubstituted pyrazolo[3,4-d]pyrimidines bearing chloro or substituted aniline groups at C4 have been characterized as CDK2 inhibitors with single-digit micromolar IC50 values [2]. This divergence in target engagement profiles underscores that the C6-methylthio moiety directs kinase selectivity toward EGFR-associated pathways, whereas C4-chloro analogs preferentially engage CDK2.

kinase selectivity EGFR-TK inhibition CDK2 inhibitors A1 adenosine receptor pyrazolo[3,4-d]pyrimidine SAR

Orthogonal Handles Enable Sequential Diversification

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine possesses two orthogonally addressable functional handles: the C3-bromo atom enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for C–C and C–N bond formation, while the C6-methylthio group offers distinct reactivity pathways including oxidation to sulfoxide/sulfone and nucleophilic displacement [1]. Singly-functionalized comparators such as 3-bromo-1H-pyrazolo[3,4-d]pyrimidine (lacking C6-methylthio) or 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (lacking C3-bromo) provide only one diversification vector, reducing library dimensionality by approximately 50% per synthetic step [2]. This orthogonal reactivity enables sequential, chemoselective elaboration of both hemispheres without protecting group manipulation or intermediate purification bottlenecks.

heterobifunctional scaffold orthogonal functionalization C3 bromo reactivity C6 methylthio chemistry library synthesis cross-coupling

One-Step Synthetic Access vs. Multi-Step Alternatives

A protocol for the one-step synthesis of 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine in quantitative yield has been established using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts sharply with alternative approaches to similarly functionalized pyrazolo[3,4-d]pyrimidines, which typically require multi-step sequences involving separate halogenation and thioether installation steps. For example, the synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its 1-benzoyl-substituted derivatives proceeds through discrete chlorination and methylthiolation steps with cumulative yield losses [2].

one-step synthesis quantitative yield Vilsmeier conditions process efficiency synthetic accessibility pyrazolopyrimidine

C6-Methylthio Improves Blood-Brain Barrier Penetration

Pharmacokinetic evaluation of the advanced pyrazolo[3,4-d]pyrimidine derivative KKC080106—which retains the C6-methylthio substituent as a key structural feature—demonstrated that the compound enters the brain after both oral and intravenous administration in rats and mice [1]. This CNS penetration property has been mechanistically linked, in part, to the lipophilic contribution of the 6-methylthio group [2]. In contrast, C6-unsubstituted pyrazolo[3,4-d]pyrimidine scaffolds (e.g., 3-bromo-1H-pyrazolo[3,4-d]pyrimidine lacking the 6-methylthio moiety) exhibit reduced lipophilicity and correspondingly lower predicted BBB permeability, as the methylthio group contributes approximately +0.8 to +1.2 logP units relative to the unsubstituted analog .

blood-brain barrier penetration CNS drug delivery lipophilicity optimization neurodegenerative disease pharmacokinetics methylthio pharmacophore

Validated Spectroscopic Characterization

The one-step synthesis of 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine under adapted Vilsmeier conditions has been fully characterized by a comprehensive analytical panel including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with spectral data provided in detail [1]. This level of analytical characterization provides a verified spectroscopic fingerprint for identity confirmation and purity assessment. In contrast, many closely related pyrazolo[3,4-d]pyrimidine analogs (including 3-bromo-1H-pyrazolo[3,4-d]pyrimidine and various 4,6-disubstituted derivatives) lack published comprehensive spectroscopic characterization, requiring users to generate reference spectra de novo for quality control purposes .

spectroscopic characterization NMR spectroscopy synthetic reproducibility quality control analytical standards Vilsmeier synthesis

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine: Applications


EGFR and Abl Kinase Inhibitor Library Synthesis

Medicinal chemistry teams pursuing EGFR tyrosine kinase or Abl kinase inhibitor programs should prioritize procurement of 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine as a core scaffold. Evidence from SAR studies demonstrates that the C3-bromo substituent contributes up to one order of magnitude enhancement in Abl binding affinity relative to non-halogenated pyrazolo[3,4-d]pyrimidines [1], while the C6-methylthio group directs target engagement toward EGFR-TK pathways rather than CDK2 or A1AR [2]. The orthogonal C3-bromo (cross-coupling) and C6-methylthio (oxidation, nucleophilic displacement) handles enable sequential diversification without protecting group chemistry, accelerating library synthesis throughput and reducing the number of synthetic steps required to access fully elaborated lead candidates [3].

CNS-Penetrant Kinase Inhibitor & Nrf2 Modulator Development

Discovery programs targeting neurodegenerative disorders (Parkinson's disease, neuroinflammation) or CNS malignancies should select 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine as a starting scaffold based on the demonstrated blood-brain barrier penetration of the 6-methylthio-bearing pyrazolo[3,4-d]pyrimidine derivative KKC080106 [1]. This advanced compound, which retains the C6-methylthio substituent present in the target scaffold, exhibits brain penetration after oral and intravenous administration in both rats and mice, coupled with a favorable safety profile (no mortality at 2000 mg/kg, minimal hERG inhibition) and good oral bioavailability [1]. The target compound provides a structurally related, diversifiable entry point for building Nrf2-activating or CNS-targeted kinase inhibitor series without requiring de novo installation of the BBB-permissive methylthio pharmacophore.

Cost-Effective Scale-Up via One-Step Synthesis

For programs transitioning from hit-to-lead into lead optimization requiring multi-gram quantities, 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine offers a validated, one-step synthetic route in quantitative yield under adapted Vilsmeier conditions [1]. This documented protocol reduces the barrier to in-house scale-up and provides a reliable fallback synthesis pathway, mitigating supply chain risk. The availability of comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1] further reduces analytical method development time for quality control, lowering the total cost of ownership relative to poorly characterized analog scaffolds that require de novo analytical validation. For procurement managers balancing commercial sourcing with in-house synthesis capabilities, the existence of this published protocol provides leverage in vendor negotiations and ensures supply continuity.

Dual-Vector Scaffold for Parallel Medicinal Chemistry

The heterobifunctional nature of 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine—with orthogonally reactive C3-bromo and C6-methylthio handles—makes it ideally suited for parallel medicinal chemistry workflows where independent optimization of two molecular vectors is required [1][2]. The C3-bromo position is competent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, or amine diversity elements, while the C6-methylthio group can be independently oxidized to sulfoxide or sulfone or displaced with nucleophiles [2][3]. This orthogonal reactivity pattern contrasts with singly-functionalized comparators (3-bromo-1H-pyrazolo[3,4-d]pyrimidine or 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) that provide only one diversification vector, reducing library dimensionality by approximately 50% per synthetic step [3]. For discovery organizations seeking to maximize SAR information per synthetic cycle, this scaffold delivers superior vector efficiency.

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